N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine, also known as BDAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDAA is a small molecule that has been synthesized using various methods and has been shown to have promising properties in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in the growth and survival of cancer cells and the accumulation of beta-amyloid plaques in the brain. N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine has also been shown to activate certain cellular pathways that are involved in the protection of neurons in the brain.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of beta-amyloid plaques in the brain, and the protection of dopaminergic neurons in Parkinson's disease. N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine has also been shown to have anti-inflammatory properties and to reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine in lab experiments include its small size, which allows it to penetrate cell membranes and reach intracellular targets, and its potential therapeutic applications in the treatment of various diseases. The limitations of using N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine, including the optimization of the synthesis method to improve yield and purity, the development of more potent analogs of N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine, and the investigation of the potential therapeutic applications of N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine in other diseases, such as Huntington's disease and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine and to determine its potential toxicity and side effects in vivo.
Synthesemethoden
N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine has been synthesized using various methods, including the Buchwald-Hartwig amination reaction and the Ullmann coupling reaction. The Buchwald-Hartwig amination reaction involves the reaction of 4-(benzyloxy)-3,5-dichlorobenzyl chloride with N-methylamine in the presence of a palladium catalyst and a base. The Ullmann coupling reaction involves the reaction of 4-(benzyloxy)-3,5-dichlorobenzyl chloride with N-methylamine in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine has been shown to have anti-tumor properties by inhibiting the growth of cancer cells. N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine has also been shown to have neuroprotective properties by reducing the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine has also been shown to have neuroprotective properties in Parkinson's disease by reducing the loss of dopaminergic neurons in the brain.
Eigenschaften
Produktname |
N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine |
---|---|
Molekularformel |
C15H15Cl2NO |
Molekulargewicht |
296.2 g/mol |
IUPAC-Name |
1-(3,5-dichloro-4-phenylmethoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C15H15Cl2NO/c1-18-9-12-7-13(16)15(14(17)8-12)19-10-11-5-3-2-4-6-11/h2-8,18H,9-10H2,1H3 |
InChI-Schlüssel |
SQLUOZNVKWODSE-UHFFFAOYSA-N |
SMILES |
CNCC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl |
Kanonische SMILES |
CNCC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.